1-(2-Ethoxy-5-propan-2-ylphenyl)sulfonyl-3,5-dimethylpyrazole
Description
1-(2-Ethoxy-5-propan-2-ylphenyl)sulfonyl-3,5-dimethylpyrazole is a synthetic organic compound that belongs to the class of sulfonyl pyrazoles. This compound is characterized by the presence of a sulfonyl group attached to a pyrazole ring, which is further substituted with ethoxy and isopropyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
1-(2-ethoxy-5-propan-2-ylphenyl)sulfonyl-3,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-6-21-15-8-7-14(11(2)3)10-16(15)22(19,20)18-13(5)9-12(4)17-18/h7-11H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMKKRDAHWZGHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2C(=CC(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Ethoxy-5-propan-2-ylphenyl)sulfonyl-3,5-dimethylpyrazole typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 2-ethoxy-5-propan-2-ylphenyl sulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-(2-Ethoxy-5-propan-2-ylphenyl)sulfonyl-3,5-dimethylpyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of sulfoxides or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used but generally include sulfone, sulfoxide, and thiol derivatives .
Scientific Research Applications
1-(2-Ethoxy-5-propan-2-ylphenyl)sulfonyl-3,5-dimethylpyrazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-5-propan-2-ylphenyl)sulfonyl-3,5-dimethylpyrazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This can lead to the modulation of biological pathways involved in inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may act on key signaling molecules and receptors .
Comparison with Similar Compounds
1-(2-Ethoxy-5-propan-2-ylphenyl)sulfonyl-3,5-dimethylpyrazole can be compared with other sulfonyl pyrazoles, such as:
1-(2-Methoxy-5-propan-2-ylphenyl)sulfonyl-3,5-dimethylpyrazole: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-Ethoxy-5-methylphenyl)sulfonyl-3,5-dimethylpyrazole: Similar structure but with a methyl group instead of an isopropyl group.
1-(2-Ethoxy-5-propan-2-ylphenyl)sulfonyl-3,5-dimethyl-1H-pyrazole: Similar structure but with a different substitution pattern on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(2-Ethoxy-5-propan-2-ylphenyl)sulfonyl-3,5-dimethylpyrazole is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrazole ring substituted with an ethoxy group and a sulfonyl moiety. Its IUPAC name reflects these features, indicating its potential for interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .
Biological Activities
- Antimicrobial Activity : Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains such as E. coli and S. aureus, demonstrating promising inhibitory effects .
- Anti-inflammatory Properties : The pyrazole scaffold is known for its anti-inflammatory potential. Compounds in this class have been utilized in the treatment of inflammatory diseases, with studies indicating that modifications to the pyrazole structure can enhance anti-inflammatory activity .
- Anticancer Activity : Recent studies have explored the anticancer potential of pyrazole derivatives. The compound's ability to inhibit specific signaling pathways involved in cancer cell proliferation has been investigated, suggesting a role in cancer therapeutics .
Case Studies
Several case studies highlight the biological activity of pyrazole derivatives similar to this compound:
Comparative Analysis
To provide further insight into the unique properties of this compound, it is beneficial to compare it with related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-(2-Methoxy-5-propan-2-ylphenyl)sulfonylimidazole | Similar sulfonamide structure | Moderate antimicrobial activity |
| 1-(2-Ethoxy-5-methylphenyl)sulfonylimidazole | Variation in substituents | Enhanced anti-inflammatory effects |
Q & A
Q. What are the established synthetic routes for 1-(2-Ethoxy-5-propan-2-ylphenyl)sulfonyl-3,5-dimethylpyrazole, and how do reaction conditions influence yield?
The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with diketones or their equivalents. For example, 3,5-disubstituted pyrazoles are synthesized by refluxing hydrazine hydrate with substituted 1,3-diketones in ethanol for 7 hours, achieving yields up to 96% . Key parameters include:
- Solvent choice : Absolute ethanol is preferred for recrystallization to enhance purity.
- Reaction time : Extended reflux durations (e.g., 7 hours) ensure complete cyclization.
- Temperature : Controlled heating avoids decomposition of sulfonyl intermediates.
Variations in these conditions (e.g., using acetic acid instead of ethanol) may alter reaction kinetics and byproduct formation, necessitating optimization via HPLC or TLC monitoring.
Q. How can the structural conformation and intramolecular interactions of this compound be characterized?
X-ray crystallography and spectroscopic methods are critical:
- X-ray diffraction : Reveals planarity (r.m.s. deviation <0.1 Å for non-H atoms) and intramolecular hydrogen bonds stabilizing the sulfonyl-pyrazole core .
- NMR spectroscopy : Distinct peaks for ethoxy (–OCH2CH3) and isopropyl (–CH(CH3)2) groups confirm substitution patterns.
- FT-IR : Sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹ validate functional group integrity .
Advanced Research Questions
Q. What methodological strategies resolve contradictions in reported biological activity data for 3,5-disubstituted pyrazoles?
Discrepancies in COX inhibition or enzyme binding data may arise from:
- Assay variability : Differences in cell lines (e.g., human vs. murine microsomes) or enzyme isoforms (COX-1 vs. COX-2).
- Stereochemical factors : Enantiomeric purity of the isopropyl group can affect target affinity.
Resolution strategies include:
Q. How do substituents on the pyrazole ring modulate the compound’s reactivity in nucleophilic substitution reactions?
The 3,5-dimethyl groups enhance steric hindrance, limiting nucleophilic attack at the pyrazole C4 position. However, the sulfonyl group activates the adjacent phenyl ring for electrophilic substitution. For example:
- Nitration : Occurs preferentially at the para position of the ethoxy-substituted phenyl ring under HNO3/H2SO4 conditions.
- Suzuki coupling : The sulfonyl group directs palladium-catalyzed cross-coupling to the ortho position .
Kinetic studies using UV-Vis or LC-MS can quantify substituent effects on reaction rates.
Q. What advanced techniques are employed to study the compound’s adsorption and degradation on environmental surfaces?
Indoor surface chemistry studies utilize:
- Microspectroscopic imaging : Analyze adsorption on silica or cellulose surfaces using Raman spectroscopy or AFM.
- Oxidative degradation : Expose the compound to ozone or OH radicals in chamber studies, monitoring intermediates via GC-MS .
Such data inform environmental fate models and lab safety protocols.
Key Recommendations for Researchers
- Synthetic optimization : Prioritize ethanol as a solvent for higher yields and purity.
- Structural analysis : Combine XRD and NMR to resolve conformational ambiguities.
- Biological assays : Standardize enzyme sources and controls to minimize data variability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
